molecular formula C17H26N2O3S B4623904 N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4623904
M. Wt: 338.5 g/mol
InChI Key: NFOVGHIJLQYKEQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of N-substituted acetamides with potential biological activities. It is related to a group of compounds synthesized for their possible pharmacological properties (Khalid et al., 2014).

Synthesis Analysis

The synthesis of related compounds involves a nucleophilic substitution reaction, where a primary compound is reacted with different electrophiles in the presence of sodium hydride and N,N-Dimethylformamide (DMF) (Khalid et al., 2014).

Molecular Structure Analysis

For related compounds, X-ray crystallography has been used to determine molecular structure, demonstrating how different atoms and groups are arranged spatially (Obaleye et al., 2008).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions, typically involving their functional groups. They may undergo reactions like hydrogen bonding and exhibit reactivity based on their molecular structure (Shukla & Yadava, 2020).

Physical Properties Analysis

The physical properties of such compounds depend on their molecular structure and can be deduced through techniques like IR, EIMS, and NMR spectral data. These properties include their state (solid, liquid, or gas) and their melting and boiling points (Khalid et al., 2014).

Chemical Properties Analysis

Chemical properties include reactivity, stability, and potential interactions with other compounds. These can be studied through computational methods like molecular docking and quantum mechanical calculations, as well as through practical biochemical assays (Shukla & Yadava, 2020).

Scientific Research Applications

Antimicrobial Applications

A significant area of research has been the exploration of N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide derivatives for antimicrobial purposes. Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. These novel compounds were tested for both antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Agricultural Enhancements

Research has also highlighted the potential of N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide derivatives in agriculture. Tseng and Li (1984) discovered that mefluidide, a compound closely related to N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide, can protect chilling-sensitive plants like cucumber and corn from chilling injury, potentially offering a tool for understanding the mechanisms of temperature stress protection in plants (Tseng & Li, 1984).

Immunomodulatory Effects

Further investigations have delved into the immunomodulatory effects of N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide derivatives. Wang et al. (2004) discussed a novel synthetic compound, CL 259,763, which showed potential in modifying lymphoid cell reactivity affected by tumor growth, enhancing the immune response to tumors (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

Antiviral and Antimalarial Applications

The compound has also been investigated for its potential in antiviral and antimalarial applications. Fahim and Ismael (2021) conducted a study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, examining their in vitro antimalarial activity. These compounds, after synthesis, showed promising results in combating malaria, highlighting their potential utility in antimalarial therapies (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-(2-cycloheptylethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14(20)19-16-8-10-17(11-9-16)23(21,22)18-13-12-15-6-4-2-3-5-7-15/h8-11,15,18H,2-7,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOVGHIJLQYKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-cycloheptylethyl)sulfamoyl]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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